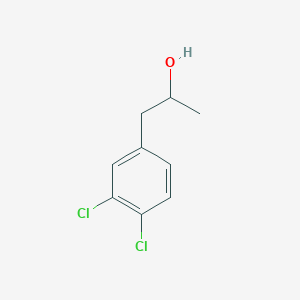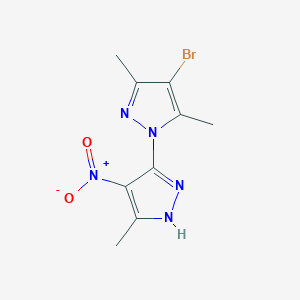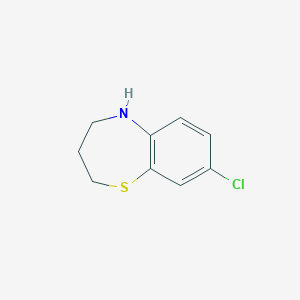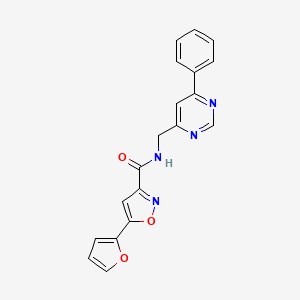
5-(furan-2-yl)-N-((6-phenylpyrimidin-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(furan-2-yl)-N-((6-phenylpyrimidin-4-yl)methyl)isoxazole-3-carboxamide, also known as PFI-3, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the histone lysine methyltransferase SETD7, which plays a critical role in regulating gene expression and cell proliferation.
Scientific Research Applications
Antiprotozoal Agents
Compounds similar to "5-(furan-2-yl)-N-((6-phenylpyrimidin-4-yl)methyl)isoxazole-3-carboxamide" have been synthesized and evaluated for their antiprotozoal activities. For instance, novel dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities and exhibited significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in treating protozoal infections (Ismail et al., 2004).
Heterocyclic Chemistry
Furan, pyrimidine, and isoxazole rings are key motifs in heterocyclic chemistry, serving as building blocks for synthesizing diverse bioactive molecules. Research into the fusion of these rings with other heterocycles like benzimidazole has led to compounds with potential biological activities. These studies highlight the versatility of these heterocycles in designing novel therapeutic agents (El’chaninov & Aleksandrov, 2017).
Amplifiers of Phleomycin
Investigations into unfused heterobicycles, including those containing furan and pyrimidine rings, have revealed their potential as amplifiers of phleomycin against Escherichia coli. This suggests their utility in enhancing antibiotic efficacy and addressing bacterial resistance (Brown & Cowden, 1982).
Microglial Imaging
Compounds with furan moieties have been explored for imaging applications, particularly in targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia. This application is crucial for noninvasively studying neuroinflammation and the microglial component in various neuropsychiatric disorders, demonstrating the potential of these compounds in neuroscience research (Horti et al., 2019).
Antimicrobial Activities
Research into the synthesis and biological evaluation of novel compounds featuring furan and pyrimidine has identified several with promising antimicrobial activities. These compounds have been tested against various bacterial and fungal species, indicating their potential as new antimicrobial agents (Solankee et al., 2009).
Mechanism of Action
Target of Action
Similar compounds such as 5-(thien-2-yl)-durd and 5-(furan-2-yl)-durd have shown cytostatic action against tumor cells transfected by the thymidine kinase gene of herpes simplex virus .
Mode of Action
It is known that similar compounds interact with their targets and cause changes at the molecular level . For instance, 5-(thien-2-yl)-dUrd and 5-(furan-2-yl)-dUrd were found to be more cytostatic to the HSV TK gene-transfected FM3A tumor cells .
Biochemical Pathways
Similar compounds have been found to affect the pathways related to the herpes simplex virus type 1 (hsv-1)-encoded thymidine kinase .
Result of Action
Similar compounds have shown cytostatic action against tumor cells transfected by the thymidine kinase gene of herpes simplex virus .
properties
IUPAC Name |
5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(16-10-18(26-23-16)17-7-4-8-25-17)20-11-14-9-15(22-12-21-14)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUMNAMRABQMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2783075.png)
methanone](/img/structure/B2783076.png)
![2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2783079.png)
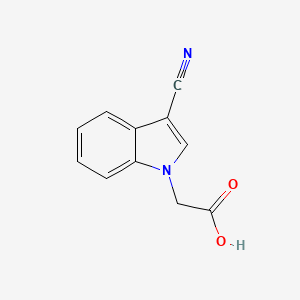
![8-cyclohexyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783081.png)
![2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline](/img/structure/B2783082.png)
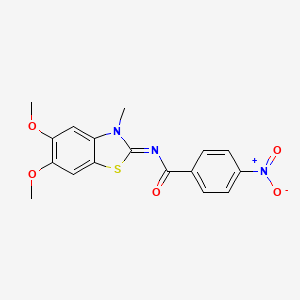
![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B2783086.png)
